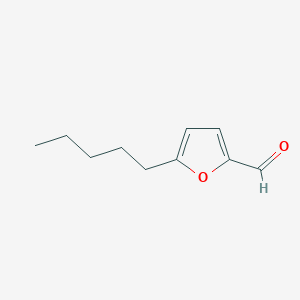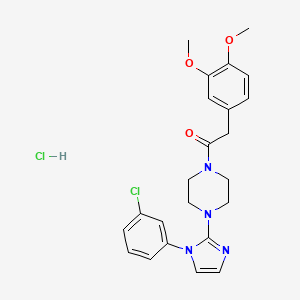
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would be influenced by factors such as the size and shape of the rings, the presence of the ethanone group, and the positions of the various substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole and piperazine rings, as well as the ethanone group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be affected by the presence of the various functional groups .Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds with azole-containing piperazine derivatives have been explored for their antibacterial and antifungal properties. A study by Gan, Fang, and Zhou (2010) synthesized a series of these derivatives and found that they exhibited moderate to significant in vitro activities against various bacterial and fungal strains. This suggests that compounds with similar structures could be potent antimicrobial agents with broad-spectrum efficacy (Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010).
Anticancer Potential
The synthesis and evaluation of piperazine derivatives for anticancer activity have been subjects of interest. Research by Yurttaş, Demirayak, Ilgın, and Atlı (2014) on 1,2,4-triazine derivatives bearing piperazine amide moiety revealed promising antiproliferative effects against breast cancer cells. This highlights the potential application of similar compounds in the development of new cancer therapies (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014).
Antimicrobial Activity
Bhatt, Kant, and Singh (2016) reported on the synthesis of sulfonamide and amide derivatives containing the piperazine ring, which were screened for antimicrobial activity against both gram-positive and gram-negative bacteria. The study's results indicate that compounds with piperazine components could serve as effective antimicrobial agents (A. Bhatt, R. Kant, R. Singh, 2016).
Electrochemical Synthesis Applications
Research into the electrochemical synthesis of compounds featuring piperazine units indicates potential for innovative production methods. Amani and Nematollahi (2012) explored the electrochemical synthesis based on the oxidation of related compounds, suggesting an environmentally friendly and efficient approach to synthesizing piperazine derivatives (A. Amani, D. Nematollahi, 2012).
Safety and Hazards
properties
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3.ClH/c1-30-20-7-6-17(14-21(20)31-2)15-22(29)26-10-12-27(13-11-26)23-25-8-9-28(23)19-5-3-4-18(24)16-19;/h3-9,14,16H,10-13,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXRHZGKJNXMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2921973.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2921976.png)


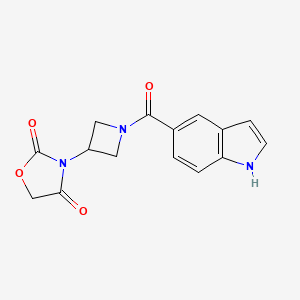
![N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2921984.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-fluorobenzenesulfonamido)propanoate](/img/structure/B2921985.png)

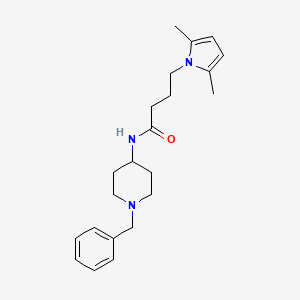
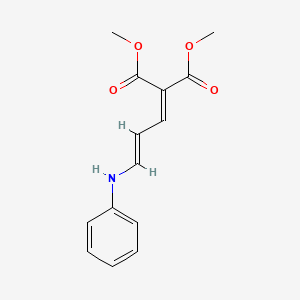
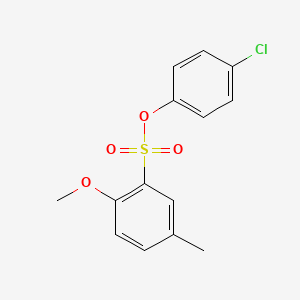
![3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2921993.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2921994.png)
